An In-depth Technical Guide to Pentakis(dimethylamino)tantalum(V) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Pentakis(dimethylamino)tantalum(V) for Researchers and Drug Development Professionals
Introduction: Pentakis(dimethylamino)tantalum(V), commonly abbreviated as PDMAT, is an organometallic compound with the chemical formula Ta[N(CH₃)₂]₅. It is a volatile, solid precursor widely utilized in the semiconductor industry for the deposition of high-purity tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅) thin films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its high reactivity and thermal stability make it an ideal candidate for creating conformal layers with precise thickness control, which are critical in the fabrication of advanced electronic components.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of PDMAT.
Core Chemical and Physical Properties
Pentakis(dimethylamino)tantalum(V) is a light yellow to orange crystalline solid that is highly sensitive to air and moisture.[1] It is essential to handle and store the compound under an inert and dry atmosphere.[1] The core physical and chemical properties of PDMAT are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₃₀N₅Ta |
| Molecular Weight | 401.33 g/mol [1][3] |
| CAS Number | 19824-59-0[3][4] |
| Appearance | Light yellow to orange crystalline powder/chunks[1][4] |
| Melting Point | 100 °C (decomposes)[1][2] |
| Boiling Point | 150 °C[1] |
| Purity | Typically ≥ 98%, with high-purity grades available (e.g., 99.99%)[2][4] |
| Sensitivity | Air and moisture sensitive[1] |
Synthesis of Pentakis(dimethylamino)tantalum(V)
The most common laboratory and industrial synthesis of PDMAT involves the salt metathesis reaction between a tantalum(V) halide, typically tantalum pentachloride (TaCl₅), and an alkali metal salt of dimethylamine (B145610), such as lithium dimethylamide (LiNMe₂).[5][6] An alternative approach utilizes a Grignard reagent to prepare a magnesium-based aminating agent.[7]
Experimental Protocol: Synthesis via Lithium Dimethylamide
This protocol describes a typical lab-scale synthesis of Pentakis(dimethylamino)tantalum(V).
Materials:
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Tantalum pentachloride (TaCl₅)
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Lithium dimethylamide (LiNMe₂)
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Anhydrous, non-polar solvent (e.g., benzene, toluene, or hexanes)
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Dry nitrogen or argon gas for inert atmosphere
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Schlenk line and associated glassware
Procedure:
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Under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve tantalum pentachloride in the chosen anhydrous solvent in a reaction flask.
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In a separate flask, prepare a solution or slurry of at least five molar equivalents of lithium dimethylamide in the same solvent.
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Slowly add the lithium dimethylamide solution/slurry to the stirred tantalum pentachloride solution at a controlled temperature (typically starting at low temperatures, e.g., -78 °C, and slowly warming to room temperature).
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
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The reaction mixture will contain the product, PDMAT, and a lithium chloride (LiCl) precipitate.
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Separate the LiCl precipitate from the solution by filtration under an inert atmosphere.
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Remove the solvent from the filtrate under reduced pressure to yield the crude Pentakis(dimethylamino)tantalum(V) product.
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The crude product can be further purified by sublimation or recrystallization from a suitable solvent.
Chemical Reactivity and Decomposition
Reactivity with Air and Moisture
PDMAT is extremely reactive towards water and oxygen.[1][6] Hydrolysis leads to the formation of tantalum oxides and dimethylamine. This high reactivity necessitates handling the compound in a controlled, inert environment to prevent degradation and contamination of the precursor.
Thermal Decomposition
Pentakis(dimethylamino)tantalum(V) undergoes thermal decomposition at elevated temperatures. The decomposition pathway involves the cleavage of the tantalum-nitrogen bonds, leading to the formation of various volatile byproducts, with dimethylamine being a primary product.[5] The thermal stability of PDMAT is a critical parameter in CVD and ALD processes, as it dictates the viable temperature window for deposition.
Applications in Thin Film Deposition
The primary application of PDMAT is as a precursor for the deposition of tantalum-containing thin films, which are crucial in the manufacturing of integrated circuits and other electronic devices.[1][2]
Atomic Layer Deposition (ALD) of Tantalum Nitride (TaN)
In the ALD of TaN, the substrate is sequentially exposed to pulses of PDMAT and a nitrogen source, typically ammonia (B1221849) (NH₃).[8] The self-limiting nature of the surface reactions in ALD allows for the growth of highly conformal and uniform TaN films with atomic-level thickness control.
Reaction Mechanism:
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PDMAT Pulse: Gaseous PDMAT is introduced into the reactor and chemisorbs onto the substrate surface. This reaction is self-limiting, as the precursor will only react with the available surface sites.
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Purge: Excess, unreacted PDMAT is purged from the reactor with an inert gas.
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Ammonia Pulse: Ammonia gas is introduced into the reactor. It reacts with the surface-adsorbed PDMAT species, leading to the formation of a tantalum nitride layer and the release of dimethylamine as a byproduct.
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Purge: Excess ammonia and byproducts are purged from the reactor.
This four-step cycle is repeated to grow the TaN film to the desired thickness.
Chemical Vapor Deposition (CVD) of Tantalum Pentoxide (Ta₂O₅)
PDMAT can also be used to deposit tantalum pentoxide (Ta₂O₅) thin films, which are valuable as high-k dielectric materials in capacitors and transistors.[2] In this process, PDMAT is co-reacted with an oxygen source, such as water (H₂O), molecular oxygen (O₂), or ozone (O₃).[2]
Reaction Mechanism: The deposition of Ta₂O₅ from PDMAT and an oxygen source generally proceeds through a hydrolysis and condensation mechanism. The dimethylamino ligands are replaced by hydroxyl groups upon reaction with the oxygen source, followed by condensation reactions that form Ta-O-Ta linkages and eliminate water, ultimately leading to the formation of a Ta₂O₅ film.
Safety and Handling
Pentakis(dimethylamino)tantalum(V) is a hazardous chemical and requires careful handling. It is classified as a flammable solid that, in contact with water, releases flammable gases which may ignite spontaneously.[1] It also causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere.
Conclusion
Pentakis(dimethylamino)tantalum(V) is a key precursor in the fabrication of advanced semiconductor devices. Its well-defined chemical properties and reactivity allow for the precise deposition of high-quality tantalum nitride and tantalum pentoxide thin films. A thorough understanding of its synthesis, handling, and reaction mechanisms is crucial for its effective and safe use in research and industrial applications.
References
- 1. PDMAT (Pentakis(dimethylamino)tantalum(V) CAS 19824-59-0 [ereztech.com]
- 2. Pentakis(dimethylamino)tantalum(V) 99.99 19824-59-0 [sigmaaldrich.com]
- 3. Pentakis(dimethylamino)tantalum(V) | C10H30N5Ta | CID 140614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. strem.com [strem.com]
- 5. Pentakis(dimethylamino)tantalum(V) | 19824-59-0 | Benchchem [benchchem.com]
- 6. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 7. Preparation method of pentakis(dimethylamino) tantalum - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
